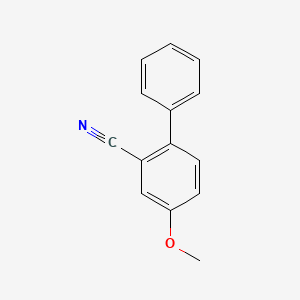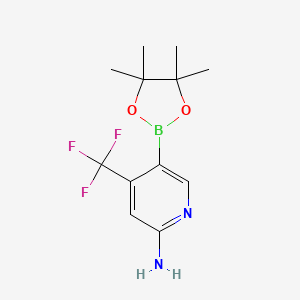
Methyl 1-tert-butylbenzoimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a benzimidazole ring substituted with a tert-butyl group and a methyl ester group at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-tert-butylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-tert-butyl-2-nitrobenzene with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-tert-butylbenzoimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Nitro or halogen-substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Methyl 1-tert-butylbenzoimidazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1-tert-butylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding sites and inhibit the activity of certain enzymes . This interaction can disrupt cellular processes and lead to the compound’s biological effects, such as anticancer or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Methyl benzimidazole-5-carboxylate: Lacks the tert-butyl group, which may affect its biological activity and solubility.
1-tert-butylbenzimidazole: Lacks the methyl ester group, which may influence its reactivity and applications.
Benzimidazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents on biological activity.
Uniqueness: Methyl 1-tert-butylbenzoimidazole-5-carboxylate is unique due to the presence of both the tert-butyl and methyl ester groups, which can enhance its lipophilicity and biological activity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
methyl 1-tert-butylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHVMLVBBICJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742759 |
Source


|
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-26-5 |
Source


|
| Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)




![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)








